molecular formula C17H4F26N2O B1272201 1-Acetyl-3,5-bis(perfluorohexyl)pyrazole CAS No. 231953-34-7

1-Acetyl-3,5-bis(perfluorohexyl)pyrazole

Cat. No. B1272201
M. Wt: 746.18 g/mol
InChI Key: IQHPIVLECIKIGS-UHFFFAOYSA-N
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Description

The compound 1-Acetyl-3,5-bis(perfluorohexyl)pyrazole is a pyrazole derivative that is expected to have unique properties due to the presence of perfluorohexyl groups. While the provided papers do not directly discuss this specific compound, they do provide insights into the chemistry of related pyrazole compounds. For instance, the synthesis and characterization of 1-acetyl-3,5-di(4-methylphenyl)-1H-pyrazole have been reported, which shares the acetyl and pyrazole core with the compound of interest . Additionally, the synthesis of polyfluoroalkyl-containing pyrazoles has been explored, indicating the potential reactivity of fluorinated pyrazoles .

Synthesis Analysis

The synthesis of related pyrazole compounds involves various strategies. For example, the coordination of bis(pyrazol-1-yl)acetates to transition metals has been investigated, leading to the formation of metal carbonyl complexes . Another approach is the alkylation of polyfluoroalkyl-containing pyrazoles with 4-bromobutyl acetate, followed by deacylation to yield hydroxybutyl pyrazoles . These methods suggest possible synthetic routes that could be adapted for the synthesis of 1-Acetyl-3,5-bis(perfluorohexyl)pyrazole.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using techniques such as X-ray single crystal diffraction, as demonstrated for 1-acetyl-3,5-di(4-methylphenyl)-1H-pyrazole . Computational methods like Hartree–Fock (HF) and density functional theory (DFT) are also employed to optimize the geometry and predict the properties of these molecules . Such studies are crucial for understanding the molecular structure of 1-Acetyl-3,5-bis(perfluorohexyl)pyrazole.

Chemical Reactions Analysis

The reactivity of pyrazole compounds can be quite diverse. For instance, the reaction of a rhenium carbonyl complex with NOBF4 afforded a nitrosyl complex, indicating the potential for substitution reactions . The presence of acetyl and perfluorohexyl groups in 1-Acetyl-3,5-bis(perfluorohexyl)pyrazole would likely influence its reactivity, potentially leading to a variety of chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be predicted using computational chemistry. For example, vibrational frequencies, NMR chemical shift values, molecular electrostatic potential distribution, and non-linear optical properties have been calculated for a related compound . These properties are influenced by the molecular structure and substituents, which would also be relevant for the analysis of 1-Acetyl-3,5-bis(perfluorohexyl)pyrazole.

Scientific Research Applications

  • Synthesis and Cytotoxicity of Pyrazole Derivatives :

    • Pyrazole derivatives have been synthesized and studied for their cytotoxicity against monocytic leukemia cells (Zatonskaya et al., 2016).
  • Chemical Characterization and Biological Screening :

    • Pyrazole-based organotin derivatives were synthesized and characterized. These compounds showed certain cytotoxicities for Hela cells in vitro, indicating potential in cancer research (Wen et al., 2005).
  • Advanced Applications in Lithium-Ion Batteries :

    • Methylated pyrazole derivatives have been synthesized and characterized for high voltage applications in lithium-ion batteries, demonstrating the utility of these compounds in energy storage technologies (von Aspern et al., 2020).
  • Development of Efficient Blue Light Emitters :

    • Pyrazole complexes have been developed as efficient blue-light emitters, indicating their potential use in lighting and display technologies (Arnal et al., 2018).
  • Agricultural Applications Fungicidal and Insecticidal Activities

    :

    • Pyrazoline derivatives have been investigated for their fungicidal and insecticidal properties, suggesting their use in agricultural chemistry (Zhao et al., 2008).
  • Potential Anticancer Agents :

    • Synthesized pyrazoline compounds were evaluated for their anticancer activities, indicating their potential as therapeutic agents (Murugan et al., 2010).
  • Spectral Characterization and Synthesis Techniques :

    • Novel pyrazole derivatives have been synthesized using ultrasound irradiation, showcasing advancements in chemical synthesis techniques (Kanagarajan et al., 2011).
  • Enzyme Inhibitory Activities for Medical Applications :

    • Certain pyrazole-based compounds have been found to inhibit hyperactive enzymes like urease and cholinesterase, which can have implications in medical treatments (Harit et al., 2012).

properties

IUPAC Name

1-[3,5-bis(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)pyrazol-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H4F26N2O/c1-3(46)45-5(7(20,21)9(24,25)11(28,29)13(32,33)15(36,37)17(41,42)43)2-4(44-45)6(18,19)8(22,23)10(26,27)12(30,31)14(34,35)16(38,39)40/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQHPIVLECIKIGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(=CC(=N1)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H4F26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370978
Record name 1-Acetyl-3,5-bis(perfluorohexyl)pyrazole
Source EPA DSSTox
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Molecular Weight

746.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetyl-3,5-bis(perfluorohexyl)pyrazole

CAS RN

231953-34-7
Record name 1-[3,5-Bis(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-1H-pyrazol-1-yl]ethanone
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1-Acetyl-3,5-bis(perfluorohexyl)pyrazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 231953-34-7
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